

# An In-Depth Technical Guide to the Physical Properties of 4-Methylcyclohexene Isomers

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## Compound of Interest

Compound Name: 4-Methylcyclohexene

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This technical guide provides a comprehensive overview of the physical properties of **4-Methylcyclohexene** and its principal isomers. The document is structured to serve as a practical reference for laboratory and development settings, with a focus on quantitative data, experimental methodologies, and the structural relationships between isomers.

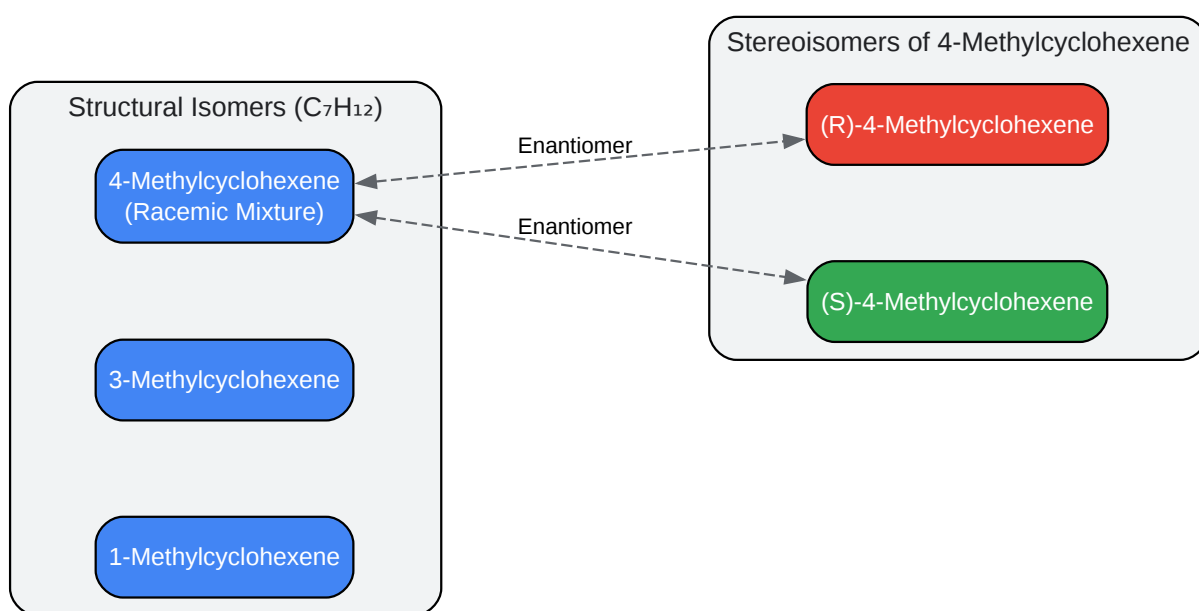
## Introduction to 4-Methylcyclohexene and its Isomerism

**4-Methylcyclohexene** is a cyclic alkene, a colorless and volatile liquid that serves as a valuable intermediate in organic synthesis.<sup>[1][2]</sup> Its molecular structure gives rise to several isomers, which are critical to distinguish for applications in stereoselective synthesis and drug development. The primary forms of isomerism associated with methylcyclohexene are structural isomerism and stereoisomerism.

- **Structural Isomers:** These isomers share the same molecular formula ( $C_7H_{12}$ ) but differ in the connectivity of their atoms. The position of the methyl group and the double bond within the cyclohexene ring defines the three structural isomers: 1-Methylcyclohexene, 3-Methylcyclohexene, and **4-Methylcyclohexene**.<sup>[1]</sup>
- **Stereoisomers:** **4-Methylcyclohexene** possesses a chiral center at the fourth carbon atom (C4), the carbon to which the methyl group is attached. Consequently, it exists as a pair of

non-superimposable mirror images known as enantiomers: (R)-**4-Methylcyclohexene** and (S)-**4-Methylcyclohexene**. These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions.<sup>[1][3]</sup>

The relationship between these isomers is crucial for understanding their distinct chemical and physical behaviors.



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Isomeric relationships of Methylcyclohexene.

## Quantitative Physical Properties

The physical properties of these isomers are distinct and essential for their identification, separation, and safe handling. The data below has been compiled from various chemical literature and databases.

Table 1: Physical Properties of Methylcyclohexene Structural Isomers

Property	1-Methylcyclohexene	3-Methylcyclohexene	4-Methylcyclohexene (Racemic)
CAS Number	591-49-1	591-48-0	591-47-9
Molecular Weight ( g/mol )	96.17	96.17	96.17
Boiling Point (°C)	110-111[4]	104[5][6]	101-103[1][7]
Melting Point (°C)	-120.4[8][9]	-124[6]	-115.5[1]
Density (g/mL)	0.811 @ 20°C[4][9]	0.805 @ 25°C[6]	0.799 @ 25°C[1][7]
Refractive Index (n <sup>20</sup> /D)	1.450[4]	1.441 - 1.444[5]	1.441[7]

Table 2: Physical Properties of 4-Methylcyclohexene Enantiomers

Property	(R)-4-Methylcyclohexene	(S)-4-Methylcyclohexene
CAS Number	31365-38-9	Not readily available
Molecular Weight ( g/mol )	96.17	96.17
Boiling Point (°C)	~101-103 (Expected)	~101-103 (Expected)
Density (g/mL)	~0.799 @ 25°C (Expected)	~0.799 @ 25°C (Expected)
Refractive Index (n <sup>20</sup> /D)	~1.441 (Expected)	~1.441 (Expected)
Specific Rotation [α]	Data not available in searched literature	Data not available in searched literature

Note: Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index. They differ only in their interaction with plane-polarized light (specific rotation), which will have equal magnitude but opposite signs.<sup>[3]</sup> While specific rotation values for the pure enantiomers of **4-methylcyclohexene** are not widely published, they can be determined experimentally.

## Experimental Protocols for Property Determination

Accurate measurement of physical properties is paramount for compound identification and quality control. The following sections detail standard experimental methodologies.

This method is suitable for small sample volumes and is a standard technique for determining the boiling point of volatile organic liquids.<sup>[10][11]</sup>

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.<sup>[12]</sup>

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Small test tube (e.g., 6x50 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)

Procedure:

- Sample Preparation: Place a few drops of the methylcyclohexene isomer into the small test tube, enough to create a liquid column of about 1-2 cm.
- Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the liquid sample.

- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.[\[11\]](#) Begin heating the side arm of the Thiele tube gently.
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[\[10\]](#)
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[\[13\]](#) Record this temperature.
- Pressure Correction: Record the ambient atmospheric pressure, as boiling points are pressure-dependent.[\[12\]](#)

A pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[\[14\]](#)[\[15\]](#) This method relies on accurately measuring the mass of a known volume of the liquid.[\[16\]](#)

Objective: To determine the mass per unit volume of the liquid sample.

Apparatus:

- Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube)
- Analytical balance (accurate to  $\pm 0.0001$  g)
- Thermostatic water bath
- Pasteur pipet

Procedure:

- Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and ensure it is completely dry.

- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance ( $M_1$ ).[\[14\]](#)
- Calibration with Water: Fill the pycnometer with deionized water, insert the stopper, and allow it to equilibrate in a thermostatic bath set to a specific temperature (e.g., 20.0 °C). Ensure no air bubbles are present and that excess water is expelled through the capillary. Dry the exterior completely and weigh the filled pycnometer ( $M_2$ ).[\[15\]](#)
- Volume Calculation: The volume of the pycnometer ( $V$ ) at the specified temperature is calculated using the known density of water ( $\rho_{\text{water}}$ ) at that temperature:  $V = (M_2 - M_1) / \rho_{\text{water}}$ .
- Sample Measurement: Empty and dry the pycnometer. Fill it with the methylcyclohexene isomer, allow it to equilibrate to the same temperature in the water bath, dry the exterior, and weigh it ( $M_3$ ).[\[17\]](#)
- Density Calculation: The density of the sample ( $\rho_{\text{sample}}$ ) is calculated as:  $\rho_{\text{sample}} = (M_3 - M_1) / V$ .

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic physical property. The Abbe refractometer is a common instrument for this measurement.[\[18\]](#)

Objective: To measure the refractive index of the liquid sample, typically using the sodium D-line (589 nm) at a controlled temperature.[\[19\]](#)

Apparatus:

- Abbe Refractometer
- Constant temperature water bath/circulator
- Dropper or Pasteur pipet
- Soft lens tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

- Calibration: Turn on the refractometer's light source. Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water,  $n_D = 1.3330$  at  $20^\circ\text{C}$ ) onto the prism.<sup>[20]</sup> Adjust the instrument to match the known value if necessary.
- Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of the methylcyclohexene isomer onto the surface of the lower (measuring) prism.<sup>[21]</sup>
- Measurement: Close the prisms firmly. Allow a few moments for the sample temperature to equilibrate with the prism temperature, which should be regulated by the circulating water bath (typically  $20^\circ\text{C}$ ).<sup>[19]</sup>
- Reading: Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark regions is sharp and centered on the crosshairs. If a color fringe is visible, adjust the dispersion compensator to eliminate it.
- Record Value: Read the refractive index value from the instrument's scale.
- Cleaning: After the measurement, clean the prism surfaces immediately with a soft tissue moistened with a suitable solvent.

Specific rotation is the quantitative measure of a chiral compound's ability to rotate plane-polarized light. It is a defining characteristic of an enantiomer.<sup>[3][22]</sup>

Objective: To measure the angle of rotation caused by a solution of a known concentration of an enantiomer of **4-Methylcyclohexene** and calculate its specific rotation.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube, typically 1 dm in length)
- Volumetric flask and analytical balance
- A suitable achiral solvent (e.g., ethanol, chloroform)

Procedure:



- Instrument Warm-up & Zeroing: Turn on the polarimeter's monochromatic light source (usually a sodium lamp, 589 nm) and allow it to warm up.[23] Fill the polarimeter cell with the pure solvent, ensure no air bubbles are present, and place it in the instrument. Zero the reading to establish a baseline.[23]
- Sample Preparation: Accurately prepare a solution of the chiral sample. Weigh a precise mass of the (R)- or (S)-**4-Methylcyclohexene** and dissolve it in a specific volume of the achiral solvent using a volumetric flask. The concentration (c) is calculated in g/mL.
- Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill it completely, again ensuring no air bubbles are trapped. Place the filled cell into the polarimeter.
- Observe Rotation: Record the observed angle of rotation ( $\alpha$ ). A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value indicates levorotation (counterclockwise).[3]
- Calculation of Specific Rotation: The specific rotation ( $[\alpha]$ ) is calculated using Biot's law:[24]  
$$[\alpha] = \alpha / (l \times c)$$
 Where:
  - $\alpha$  = observed rotation in degrees
  - $l$  = path length of the cell in decimeters (dm)
  - $c$  = concentration of the solution in g/mL

The specific rotation is typically reported with the temperature and wavelength, e.g.,  $[\alpha]^{20}_D$ .

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